
Potassium tris(1-methylethyl)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S. It is a potassium salt of naphthalenesulfonic acid, where the sulfonic acid group is substituted with three isopropyl groups. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of isopropyl groups. The general steps are as follows:
Sulfonation: Naphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Alkylation: The sulfonated naphthalene is then reacted with isopropyl halides in the presence of a base to introduce the isopropyl groups.
Neutralization: The resulting tris(1-methylethyl)naphthalenesulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Potassium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a surfactant in protein purification.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mécanisme D'action
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate depends on its application. In biochemical assays, it acts as a surfactant, reducing surface tension and aiding in the solubilization of proteins. In organic synthesis, it can act as a catalyst or reagent, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant used in biochemical assays.
Potassium naphthalenesulfonate: A simpler analog without the isopropyl groups.
Triisopropylbenzene sulfonate: A similar compound with a benzene ring instead of naphthalene.
Uniqueness
Potassium tris(1-methylethyl)naphthalenesulphonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and surfactant properties compared to simpler analogs. This makes it particularly useful in applications requiring strong surfactant activity and stability.
Propriétés
Numéro CAS |
1135307-31-1 |
|---|---|
Formule moléculaire |
C19H25KO3S |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



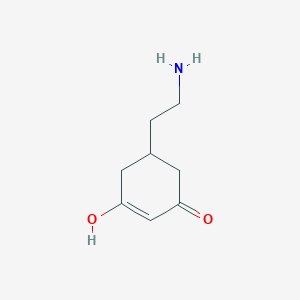
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
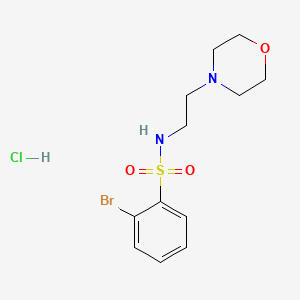
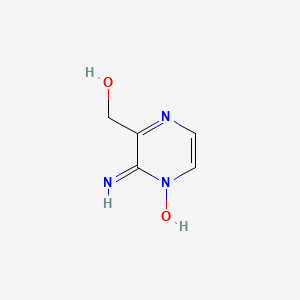

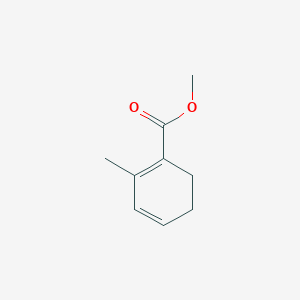
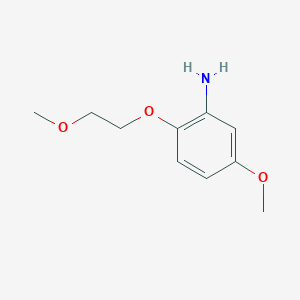

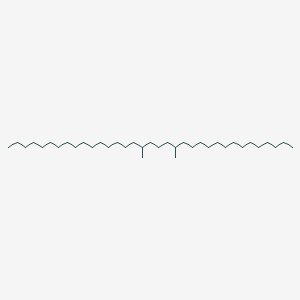

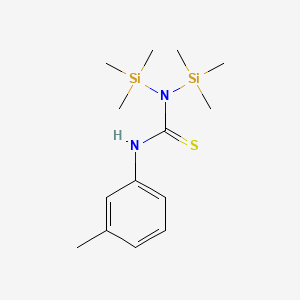

![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
